6-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine

Structural chemistry Quality control Procurement verification

6-Methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine (CAS 1105189-17-0) is a synthetic small-molecule benzothiazole derivative with molecular formula C₁₄H₁₉N₃OS and molecular weight 277.39 g/mol. It belongs to a well-characterized subclass of 2-aminobenzothiazoles bearing an N-(2-morpholin-4-ylethyl) side chain, a structural motif for which extensive patent and primary literature establishes class-level relevance as a kinase inhibitor scaffold, particularly against phosphoinositide 3-kinase (PI3K) isoforms.

Molecular Formula C14H19N3OS
Molecular Weight 277.39 g/mol
CAS No. 1105189-17-0
Cat. No. B1415699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
CAS1105189-17-0
Molecular FormulaC14H19N3OS
Molecular Weight277.39 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)NCCN3CCOCC3
InChIInChI=1S/C14H19N3OS/c1-11-2-3-12-13(10-11)19-14(16-12)15-4-5-17-6-8-18-9-7-17/h2-3,10H,4-9H2,1H3,(H,15,16)
InChIKeyCEJWRWIDUJIPBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine (CAS 1105189-17-0): Structural Identity and Procurement Baseline for a Benzothiazole-Morpholine Screening Candidate


6-Methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine (CAS 1105189-17-0) is a synthetic small-molecule benzothiazole derivative with molecular formula C₁₄H₁₉N₃OS and molecular weight 277.39 g/mol . It belongs to a well-characterized subclass of 2-aminobenzothiazoles bearing an N-(2-morpholin-4-ylethyl) side chain, a structural motif for which extensive patent and primary literature establishes class-level relevance as a kinase inhibitor scaffold, particularly against phosphoinositide 3-kinase (PI3K) isoforms [1]. The compound is currently stocked as a research-grade screening compound by multiple international vendors including Life Chemicals (Cat. F2182-0106, purity ≥95%), ChemScene (Cat. CS-0282054, purity ≥95%), and Leyan (Cat. 1352724, purity 95%) . Storage conditions specified across vendors are consistent: sealed under dry atmosphere at 2–8 °C .

Why 6-Methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine Cannot Be Replaced by Generic Benzothiazole Analogs: Evidence for Substituent-Specific Differentiation


Within the N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine chemical series, even single-atom or positional variations in the benzothiazole ring produce quantifiable differences in physicochemical and biological profiles. The 6-methyl substitution in the target compound (CAS 1105189-17-0) is not interchangeable with the 4-methyl positional isomer (CAS 1105189-08-9) or the unsubstituted parent (CAS 926239-68-1), as the methyl position alters the electronic distribution across the benzothiazole core and consequently affects hydrogen-bonding geometry at the ATP-binding pocket of kinase targets [1]. The morpholinoethyl side chain at the 2-position is a documented pharmacophoric requirement for PI3Kβ inhibitory activity in this scaffold class; docking studies confirm that compounds lacking this moiety lose binding affinity, and piperazine-substituted analogs exhibit 3–5× lower oral bioavailability in rat models compared to morpholine-containing derivatives [1][2]. Furthermore, 6-halogen analogs (6-fluoro, CAS 1105189-26-1; 6-chloro, CAS 1105189-23-8) introduce distinct lipophilicity and metabolic profiles that render them non-substitutable without re-optimization of the entire screening cascade .

Quantitative Differentiation Evidence for 6-Methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine Against Closest Analogs


Structural Identity Verification: 6-Methyl vs. Unsubstituted Parent – Molecular Weight and Formula Differentiation

The target compound (CAS 1105189-17-0) is differentiated from the unsubstituted parent N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine (CAS 926239-68-1) by the presence of a methyl group at the 6-position of the benzothiazole ring. This results in a molecular weight increase from 263.36 g/mol (C₁₃H₁₇N₃OS) to 277.39 g/mol (C₁₄H₁₉N₃OS) . The 6-methyl group increases the computed cLogP by approximately 0.5–0.7 log units relative to the unsubstituted analog, as estimated by the ALOGPS algorithm for the broader 6-substituted benzothiazole-morpholine series [1]. This lipophilicity shift has practical consequences for DMSO stock solution preparation and aqueous dilution protocols in high-throughput screening workflows .

Structural chemistry Quality control Procurement verification

Positional Isomer Differentiation: 6-Methyl vs. 4-Methyl Substitution – Distinct Canonical SMILES and Predicted Binding Geometry

The 6-methyl positional isomer (CAS 1105189-17-0) and the 4-methyl isomer (CAS 1105189-08-9) share identical molecular formula (C₁₄H₁₉N₃OS) and molecular weight (277.39 g/mol), yet differ in the canonical SMILES string: CC1=CC=C2N=C(NCCN3CCOCC3)SC2=C1 (6-methyl) vs. CC1=CC=CC2=C1N=C(NCCN3CCOCC3)S2 (4-methyl) . In the context of PI3Kβ inhibitor design, the 6-position substitution projects toward a solvent-exposed region of the ATP-binding pocket, whereas the 4-position substitution introduces steric clash with the hinge region of the kinase, as demonstrated by docking studies on related benzothiazole-morpholine scaffolds [1]. This positional effect is consistent with structure-activity relationship (SAR) data showing that 6-substituted benzothiazole derivatives retain target engagement while 4-substituted analogs suffer reduced inhibitory activity [1].

Positional isomerism Kinase inhibitor design Molecular docking

Pharmacophoric Necessity of the Morpholinoethyl Side Chain: Class-Level Evidence from PI3Kβ Benzothiazole Series

In a published series of benzothiazole derivatives bearing a 2-position morpholine group, compound 11 (the most optimized analog) demonstrated 88.3% PI3Kβ inhibition at 1 μM, with selectivity ratios of 208-fold over PI3Kα, 289-fold over PI3Kγ, 154-fold over PI3Kδ, and 1,532-fold over mTOR [1]. Docking studies confirmed that the morpholine group at the 2-position forms a critical hydrogen bond with the ATP-binding site of PI3Kβ, and its removal or replacement abolishes inhibitory activity [1]. While the exact IC₅₀ of 6-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine (CAS 1105189-17-0) against specific kinases has not been independently reported in the peer-reviewed literature, it shares the identical 2-(morpholin-4-ylethyl)amino pharmacophore with the active compounds in this series, and the molbic bioactivity map indicates target engagement at ≤0.1 μM for at least one protein target, consistent with the class-level kinase inhibition profile [1][2].

Kinase inhibition PI3Kβ selectivity Pharmacophore validation

Physicochemical Property Differentiation: 6-Methyl vs. 6-Halogen Analogs – cLogP, PSA, and MW Comparison

The 6-methyl substituent in CAS 1105189-17-0 provides a balanced lipophilicity profile compared to 6-halogen analogs. The 6-fluoro analog (CAS 1105189-26-1, MW 281.35, C₁₃H₁₆FN₃OS) and 6-chloro analog (CAS 1105189-23-8, MW 297.80, C₁₃H₁₆ClN₃OS) each have higher electronegativity at the 6-position and increased molecular weight, which alters both computed logP and topological polar surface area (TPSA) . The 6-methyl compound (computed logP = 4.667, TPSA = 47.73 Ų per molbic database) occupies a distinct region of physicochemical space compared to its halogenated counterparts, which is relevant for membrane permeability predictions and blood-brain barrier penetration estimates in CNS-targeted screening programs [1]. The 6-methyl analog also lacks the potential for halogen-specific off-target interactions (e.g., halogen bonding with protein backbone carbonyls) that may complicate hit triage for 6-fluoro or 6-chloro derivatives [2].

Physicochemical profiling Lipophilicity Lead optimization

Commercial Availability and Purity Benchmarking Across Authorized Vendors

CAS 1105189-17-0 is currently stocked by at least four independent vendors with documented purity levels: Life Chemicals (F2182-0106, ≥95%, with LCMS and 400 MHz ¹H NMR confirmation per corporate QC policy) , ChemScene (CS-0282054, ≥95%) , Leyan (1352724, 95%) , and moldb (M209568, 95%) . This multi-vendor availability at consistent purity (>95%) is notably better than several close analogs: the 6-fluoro analog (CAS 1105189-26-1) is listed at 97% purity from Leyan but is discontinued at CymitQuimica; the 6-chloro analog (CAS 1105189-23-8) is available from Fluorochem and MolCore (98%) but shows fewer active suppliers; and the 4-methyl positional isomer (CAS 1105189-08-9) is listed at 97% from Leyan and Fluorochem . The target compound is also noted as discontinued at CymitQuimica as of December 2024, indicating that procurement should prioritize the active suppliers listed above .

Compound procurement Quality assurance Vendor comparison

Recommended Scientific and Industrial Application Scenarios for 6-Methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine Based on Quantitative Evidence


PI3Kβ-Focused Kinase Inhibitor Screening Library Assembly

The 2-(morpholin-4-ylethyl)amino pharmacophore present in CAS 1105189-17-0 is a validated structural determinant for PI3Kβ binding within the benzothiazole scaffold class. Published SAR data demonstrate that compounds bearing this moiety achieve potent and selective PI3Kβ inhibition (88.3% at 1 μM for the optimized lead compound 11, with >150-fold selectivity over mTOR and >150-fold over PI3Kα/γ/δ) [1]. For kinase-focused screening library construction, CAS 1105189-17-0 serves as a commercially available benzothiazole-morpholine building block that can be incorporated into focused sets targeting the PI3K/AKT/mTOR pathway. Its balanced computed logP (4.667) and moderate molecular weight (277.39) place it within lead-like chemical space suitable for hit-to-lead optimization [2].

6-Position Benzothiazole Substituent SAR Expansion in Medicinal Chemistry Programs

The 6-methyl substituent in CAS 1105189-17-0 represents the smallest alkyl modification at the benzothiazole 6-position, enabling systematic SAR exploration when benchmarked against 6-halogen (F, Cl) and 6-hydrogen analogs. The 6-methyl group contributes an incremental +14 Da mass shift and approximately +0.5 to +0.7 logP units relative to the unsubstituted parent (CAS 926239-68-1), while avoiding the molecular weight penalty of the 6-chloro analog (+20.4 Da) and the electronegativity effects of the 6-fluoro analog . Medicinal chemistry teams can use this compound as a reference point for understanding how 6-position lipophilicity modulates target affinity, cellular permeability, and metabolic stability within the morpholinoethyl-benzothiazole series.

Quality-Controlled Reference Standard for Positional Isomer Identification in Analytical Chemistry

Because the 6-methyl (CAS 1105189-17-0) and 4-methyl (CAS 1105189-08-9) positional isomers are mass-identical (both MW 277.39, C₁₄H₁₉N₃OS) and cannot be distinguished by MS alone, CAS 1105189-17-0 can serve as an authenticated reference standard for developing orthogonal analytical methods (e.g., reversed-phase HPLC retention time indexing, diagnostic ¹H NMR chemical shift patterns for aromatic protons) to resolve positional isomer identity in compound management workflows . The Life Chemicals QC protocol (LCMS + 400 MHz ¹H NMR) provides a traceable analytical fingerprint that can be used to benchmark in-house identity confirmation procedures .

Morpholine-Containing Fragment Library for Structure-Based Drug Design

Docking studies on the benzothiazole-morpholine scaffold class have demonstrated that the morpholine oxygen forms a key hydrogen bond with the ATP-binding site of PI3Kβ, and that the ethyl linker between the morpholine and the 2-amino group provides optimal spacing for this interaction [1]. CAS 1105189-17-0, with its well-defined morpholinoethyl side chain geometry (4 rotatable bonds, TPSA 47.73 Ų) and commercially verified purity, is suitable for inclusion in morpholine-focused fragment or lead-like libraries used in structure-based drug design campaigns targeting kinase ATP pockets [2]. The compound's 6-methyl substitution offers a synthetically tractable handle for further derivatization via electrophilic aromatic substitution or cross-coupling chemistry.

Quote Request

Request a Quote for 6-methyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.